2-(1,4-Thiazinan-4-yl)acetonitrile

Description

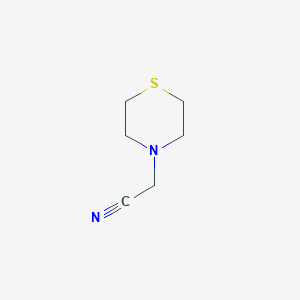

Structure

3D Structure

Properties

IUPAC Name |

2-thiomorpholin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c7-1-2-8-3-5-9-6-4-8/h2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFZMNDHVADAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380317 | |

| Record name | (Thiomorpholin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53515-34-7 | |

| Record name | (Thiomorpholin-4-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiomorpholin-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-(1,4-Thiazinan-4-yl)acetonitrile

This guide provides a comprehensive technical overview of 2-(1,4-thiazinan-4-yl)acetonitrile, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details a proposed synthetic pathway, in-depth structural elucidation through spectroscopic analysis, and the underlying chemical principles.

Introduction and Molecular Overview

This compound belongs to the class of thiazinane derivatives, which are sulfur and nitrogen-containing heterocyclic compounds.[1] The incorporation of the thiazinane moiety, a six-membered saturated ring, imparts specific conformational properties that can be crucial for biological activity. The acetonitrile group attached to the nitrogen atom introduces a polar and reactive nitrile functional group, making it a versatile building block in organic synthesis.[2] The structural combination of a flexible heterocyclic amine and a reactive nitrile suggests potential applications as an intermediate in the synthesis of more complex molecules with diverse pharmacological profiles.[1][3]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is through the N-alkylation of 1,4-thiazinane with a suitable two-carbon electrophile bearing a nitrile group. Chloroacetonitrile is an ideal reagent for this purpose due to its commercial availability and reactivity.[4] The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the 1,4-thiazinane ring attacks the electrophilic carbon of chloroacetonitrile, displacing the chloride leaving group.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the successful synthesis and purification of the target compound.

Materials:

-

1,4-Thiazinane

-

2-Chloroacetonitrile

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a stirred solution of 1,4-thiazinane (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents). The use of a weak inorganic base like potassium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction without promoting side reactions.[5] Acetonitrile is chosen as the solvent due to its polar aprotic nature, which facilitates SN2 reactions.[2]

-

Addition of Alkylating Agent: Slowly add 2-chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Filter the reaction mixture to remove the potassium carbonate and the potassium chloride byproduct.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Wash the organic layer with brine to remove any residual water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Structural Elucidation and Characterization

The molecular structure of the synthesized this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for this compound are summarized below. These predictions are based on established chemical shift principles and data from analogous structures.[6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.60 | s | 2H | N-CH₂ -CN |

| ~ 2.85 | t | 4H | N-(CH₂ )₂-S |

| ~ 2.70 | t | 4H | S-(CH₂ )₂-N |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 117 | -C N |

| ~ 53 | N-C H₂-CN |

| ~ 52 | N-(C H₂)₂-S |

| ~ 28 | S-(C H₂)₂-N |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key predicted IR absorption bands for this compound are listed below. The nitrile group has a characteristic sharp absorption band.[8]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2245 | Medium, Sharp | C≡N stretch |

| 2950-2800 | Medium | C-H stretch (aliphatic) |

| 1450-1350 | Medium | C-H bend (aliphatic) |

| ~ 1100 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization would likely lead to the fragmentation patterns outlined below.[9]

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 102 | [M - CH₂CN]⁺ |

| 86 | [M - C₄H₈S]⁺ |

| 42 | [CH₂CN]⁺ |

Conclusion

References

-

PrepChem. Synthesis of 2-(1,4-benzoxathian-2-yl)-acetonitrile. [Link]

-

Durham University. Synthesis and Chemistry of 1,4-Oxathianes and 1,4-oxathian-3-ones. [Link]

-

National Center for Biotechnology Information. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. [Link]

-

ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]

-

MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

- Google Patents. CN103483244A - Preparation method of 2-(pyridine-4-yl) acetonitrile.

-

ResearchGate. CI–MS-MS (acetonitrile) spectrum shows the fragmentation of the m/z 476... [Link]

-

PubChem. 2-(1,3-Thiazol-2-yl)acetonitrile. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

MDPI. Electronic Features and Pharmacological Potentials of Substituted Thiazines. [Link]

-

ResearchGate. (PDF) Chloroacetonitrile. [Link]

-

MDPI. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

-

ResearchGate. Infrared characterisation of acetonitrile and propionitrile aerosols under Titan's atmospheric conditions | Request PDF. [Link]

-

PubMed Central. Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review. [Link]

-

ResearchGate. (PDF) Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Organic Syntheses. chloroacetonitrile. [Link]

-

Oriental Journal of Chemistry. Spectroscopic (FT-IR, FT-Raman, UV, NMR, NLO) investigation, molecular docking and molecular simulation dynamics on 1-Methyl-3-Phenylpiperazine. [Link]

-

Cheméo. 2-[1-(4-Cyano-1,2,3,4-tetrahydronaphthyl)]propanenitrile (CAS 57964-39-3). [Link]

-

PubChem. 2-[1-(Furan-2-ylmethyl)piperidin-4-yl]acetonitrile. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

ResearchGate. Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. [Link]

-

ResearchGate. The CI(acetonitrile)/MS/MS spectrum shows the fragmentation of m/z 476... [Link]

-

ResearchGate. Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]

-

National Center for Biotechnology Information. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

ResearchGate. Nitrile group as IR probe to detect the structure and hydrogen-bond properties of piperidinium/pyrrolidinium based ionic liquids and acetonitrile mixtures | Request PDF. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Modgraph Consultants Ltd. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

-

ResearchGate. Matrix Infrared Spectra and DFT Computations of 2H-Azirine Produced from Acetonitrile by Laser-Ablation Plume Radiation. [Link]

Sources

- 1. Key Updates on the Chemistry and Biological Roles of Thiazine Scaffold: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Solubility of 2-Thiomorpholinoacetonitrile in Organic Solvents

Foreword: Navigating the Solubility Landscape for Novel Thiomorpholine Derivatives

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide offers a comprehensive exploration of the solubility of 2-thiomorpholinoacetonitrile. In the realm of medicinal chemistry and process development, understanding a compound's solubility is not merely a preliminary checkbox; it is a cornerstone of successful formulation, bioavailability, and ultimately, therapeutic efficacy. The journey of a drug candidate from the bench to the bedside is fraught with challenges, with poor solubility being a primary cause of attrition.[1] This document is structured to provide not just data, but a foundational understanding of the principles governing the solubility of this specific N-substituted thiomorpholine derivative. We will dissect the molecular characteristics of 2-thiomorpholinoacetonitrile, predict its behavior in a range of organic solvents, and provide a robust, field-proven methodology for its empirical determination. Our approach is grounded in the principles of physical organic chemistry and is designed to empower you with the practical knowledge to confidently assess and leverage the solubility profile of this and similar compounds in your research and development endeavors.

Molecular Profile and Predicted Physicochemical Properties of 2-Thiomorpholinoacetonitrile

A thorough understanding of a molecule's intrinsic properties is paramount to predicting its solubility behavior. 2-Thiomorpholinoacetonitrile, with its unique combination of a saturated heterocyclic thiomorpholine ring and a polar acetonitrile substituent, presents an interesting case for solubility analysis.

Molecular Structure:

The thiomorpholine ring, a sulfur-containing analog of morpholine, contributes a degree of non-polarity and flexibility.[2] The tertiary amine within the ring is a potential hydrogen bond acceptor. The sulfur atom, being less electronegative than oxygen, makes thiomorpholine less polar than its morpholine counterpart. The key feature influencing its solubility is the N-acetonitrile group (-CH₂C≡N). The nitrile functionality is highly polar and can act as a hydrogen bond acceptor.

To quantitatively estimate its solubility behavior, we can predict key physicochemical parameters:

| Physicochemical Property | Predicted Value/Characteristic | Rationale and Implication for Solubility |

| Molecular Weight | 142.23 g/mol | The relatively low molecular weight generally favors solubility. |

| Polar Surface Area (PSA) | ~50-60 Ų (Estimated) | The nitrile group contributes significantly to the PSA. A moderate PSA suggests that the molecule will have appreciable solubility in polar solvents but may also retain some solubility in less polar environments. |

| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 (Estimated) | The estimated logP suggests a relatively balanced hydrophilic-lipophilic character. A positive logP indicates a preference for a more lipophilic environment over a purely aqueous one, which is a good indicator for solubility in a range of organic solvents.[3] |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits its ability to self-associate through this mechanism and its solubility in protic solvents will be primarily driven by the solvent's ability to donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 (N in the ring, N in nitrile) | The presence of two hydrogen bond acceptors enhances its ability to interact with protic and other polar solvents. |

Based on this profile, we can anticipate that 2-thiomorpholinoacetonitrile will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and some non-polar solvents. The interplay of the polar nitrile group and the more non-polar thiomorpholine ring will be the deciding factor in its solubility across a spectrum of organic solvents.

Theoretical Framework: The Energetics of Dissolution

The principle of "like dissolves like" is a useful heuristic, but a deeper understanding of the thermodynamics of dissolution provides a more robust framework for predicting and interpreting solubility data.[4] The dissolution of a crystalline solid into a solvent can be conceptualized as a two-step process:

-

Lattice Energy Overcome: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Solvation Energy Gained: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to occur, the energy gained from solvation must be sufficient to overcome the lattice energy.

The following diagram illustrates the key interactions that govern the solubility of 2-thiomorpholinoacetonitrile in various organic solvents.

Caption: Thermodynamic cycle of dissolution for 2-thiomorpholinoacetonitrile.

Predicted Solubility Profile in Common Organic Solvents

Based on the molecular properties and the principles of intermolecular forces, we can predict the qualitative solubility of 2-thiomorpholinoacetonitrile in a range of common organic solvents. This provides a strategic starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Predominant Solute-Solvent Interactions |

| Polar Protic | Methanol, Ethanol | High to Moderate | Hydrogen bonding (solvent as donor, solute as acceptor), dipole-dipole interactions. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | Strong dipole-dipole interactions. |

| Moderately Polar | Ethyl Acetate, Dichloromethane | Moderate | Dipole-dipole and London dispersion forces. |

| Non-Polar Aromatic | Toluene | Low to Moderate | London dispersion forces, potential π-stacking with the nitrile group. |

| Non-Polar Aliphatic | Heptane, Hexane | Very Low | Primarily weak London dispersion forces. |

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[2][5][6] This protocol has been adapted for use with organic solvents.

Materials and Equipment

-

2-Thiomorpholinoacetonitrile (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system if appropriate.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of 2-thiomorpholinoacetonitrile (e.g., 10-20 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.[7] It is advisable to take samples at different time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

-

Carefully draw the supernatant into a syringe.

-

Attach a 0.22 µm syringe filter that is chemically compatible with the organic solvent and discard the first few drops.

-

Filter the remaining supernatant into a clean vial. This is your saturated stock solution.

-

-

Quantification:

-

Prepare a series of calibration standards of 2-thiomorpholinoacetonitrile in the same organic solvent.

-

Accurately dilute the saturated stock solution with the same solvent to a concentration that falls within the range of your calibration curve.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve of analyte response versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Interpretation and Causality

The experimentally determined solubility values should be analyzed in the context of the solvent properties and the molecular structure of 2-thiomorpholinoacetonitrile.

-

Polarity Matching: A high solubility in polar aprotic solvents like acetonitrile and acetone would be expected due to the strong dipole-dipole interactions with the nitrile group.

-

Hydrogen Bonding Effects: In polar protic solvents like ethanol and methanol, the ability of the solvent to act as a hydrogen bond donor to the nitrogen atoms of the solute will be a key driver of solubility.

-

Dispersion Forces: In non-polar solvents like heptane, the weak London dispersion forces will likely result in low solubility.

Any deviations from the predicted trends should be investigated. For example, a higher-than-expected solubility in a non-polar aromatic solvent like toluene could suggest specific interactions such as π-stacking.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-thiomorpholinoacetonitrile in organic solvents. While predictive models offer valuable initial insights, empirical determination through a robust methodology like the shake-flask method is indispensable for obtaining accurate and reliable data.[2][5][6] The solubility data generated will be critical for guiding formulation development, process chemistry, and further preclinical evaluation of this promising compound. For drug development professionals, early and accurate solubility assessment is a critical step in de-risking a project and ensuring a higher probability of success.[1][8] Future work could involve determining the temperature dependence of solubility to understand the thermodynamics of the dissolution process more deeply.

References

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Wikipedia. (2023). Thiomorpholine. [Link]

-

ResearchGate. (n.d.). LogP and molecular topological polar surface area (TPSA) of selected compounds. [Link]

-

ResearchGate. (n.d.). Polymers solubility in commonly used organic solvents. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

ChemRxiv. (n.d.). Critical Assessment of pH-Dependent Lipophilicity Profiles of Small Molecules. [Link]

-

ACS Publications. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. [Link]

-

National Center for Biotechnology Information. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

-

MDPI. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Kinam Park. (2022). Can We Predict Clinical Pharmacokinetics of Highly Lipophilic Compounds by Integration of Machine Learning or In Vitro Data into. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

YouTube. (2023). Solubility of Organic Compounds. [Link]

-

YouTube. (2021). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. [Link]

-

ResearchGate. (2025). Solubility of Tiamulin Hydrogen Fumarate in Acetone, Acetonitrile, Ethyl Acetate, Ethyl Formate, and Butyl Acetate from (288.2 to 318.2) K. [Link]

-

University of California, Berkeley. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Thiomorpholine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. physchemres.org [physchemres.org]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. jchemrev.com [jchemrev.com]

Fundamental Reactivity of the Nitrile Group in 2-(1,4-Thiazinan-4-yl)acetonitrile: A Mechanistic & Practical Guide

Executive Summary

This technical guide analyzes the chemical behavior of 2-(1,4-Thiazinan-4-yl)acetonitrile (also known as 4-cyanomethylthiomorpholine). While the molecule serves as a versatile building block in medicinal chemistry—particularly for antihistamines and antimicrobial agents—its reactivity is governed by a delicate interplay between the electron-withdrawing nitrile group and the electron-rich thiomorpholine ring.

Key Technical Insight: The presence of the thioether sulfur (position 4 relative to the nitrile) introduces a critical constraint: catalyst poisoning . Standard catalytic hydrogenation protocols often fail or require rigorous modification due to sulfur coordination with transition metals (Pd, Pt). Consequently, chemical reduction (e.g., LiAlH4) or specific heterogeneous catalysts (Raney Nickel) become the obligatory pathways.

Part 1: Structural Analysis & Electronic Properties

The reactivity of the nitrile moiety in this scaffold is not isolated; it is modulated by the adjacent nitrogen and the distal sulfur.

| Feature | Electronic Effect | Impact on Reactivity |

| Nitrile Group (-CN) | Strong Electron Withdrawing (Inductive -I, Mesomeric -M) | Activates |

| Hyperconjugation | Acts as a nucleophile upon deprotonation; bridge for inductive effects. | |

| Tertiary Amine (N-4) | Inductive Withdrawal (-I) / Lone Pair Basicity | Increases acidity of |

| Thioether Sulfur (S-1) | Soft Nucleophile / Potential Ligand | Risk Factor: Can poison hydrogenation catalysts; susceptible to oxidation (sulfoxide/sulfone) during oxidative hydrolysis. |

Reactivity Landscape Visualization

The following diagram maps the core transformations accessible from the parent nitrile, highlighting the divergence based on reagent choice.

Figure 1: Core divergent synthetic pathways for this compound.

Part 2: Core Reactivity Modules

Module 1: Hydrolysis (The Gateway to Acids)

Hydrolysis converts the nitrile to the carboxylic acid, a key intermediate for amide coupling in drug synthesis.

-

Mechanism: The reaction proceeds via an initial hydration to the primary amide, followed by hydrolysis to the acid.[1]

-

The Challenge: The thiomorpholine nitrogen is basic. In acidic media (HCl), it protonates, forming an ammonium salt which exerts a strong inductive effect, actually activating the nitrile carbon toward water attack. However, in basic media, the reaction is slower due to charge repulsion between the hydroxide and the nitrogen lone pair.

-

Critical Control Point: Avoid oxidizing acids (like HNO

) or vigorous oxidative workups, which will convert the sulfide to a sulfoxide (S=O).

Module 2: Reduction (The Sulfur Constraint)

Converting the nitrile to the primary amine (diamine scaffold) is chemically straightforward but experimentally nuanced due to the sulfur atom.

Catalyst Selection Logic:

-

Pd/C (Palladium on Carbon): AVOID. The sulfur atom in the thiomorpholine ring acts as a catalyst poison, binding irreversibly to active Pd sites and halting the reaction.

-

Raney Nickel: PREFERRED. Raney Ni is less sensitive to sulfur poisoning and can be used in excess to drive the reduction.

-

LiAlH

(Lithium Aluminum Hydride): GOLD STANDARD. Chemical reduction avoids the catalyst surface issue entirely. It reduces the nitrile to the amine via an imine-aluminate intermediate.

Figure 2: Decision matrix for reduction protocols emphasizing sulfur tolerance.

Module 3: Nucleophilic Additions (Grignard & Organolithiums)

The nitrile group reacts with Grignard reagents (R-MgX) to form a metallo-imine intermediate. Upon acidic hydrolysis, this yields an

-

Side Reaction Alert: The

-protons are acidic. If the Grignard reagent is too basic or sterically hindered, it may act as a base, deprotonating the -

Optimization: Use non-hindered Grignards (e.g., MeMgBr, PhMgBr) and lower temperatures (0°C) to favor addition over deprotonation.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(1,4-Thiazinan-4-yl)acetic acid (Acidic Hydrolysis)

Target: Conversion of -CN to -COOH.

Reagents:

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile in concentrated HCl (approx. 5 mL per gram of nitrile).

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitoring by TLC is difficult due to polarity; LC-MS is preferred.

-

Workup (Critical): The product exists as the hydrochloride salt. Evaporate the acid in vacuo to dryness.

-

Purification: Recrystallize the residue from ethanol/ether.

-

Note: Do not use oxidative bleaching agents during purification to preserve the sulfur oxidation state.

-

Protocol B: Reduction to 2-(1,4-Thiazinan-4-yl)ethanamine

Target: Conversion of -CN to -CH

Reagents:

-

LiAlH

(2.0 equiv, 1M in THF) -

Anhydrous THF (Solvent)

-

Rochelle's Salt (Sodium potassium tartrate) for workup.

Step-by-Step:

-

Preparation: Flame-dry a 3-neck flask and purge with Argon. Add anhydrous THF and cool to 0°C.

-

Addition: Add LiAlH

solution carefully. -

Substrate Addition: Dissolve this compound in anhydrous THF and add dropwise to the LAH suspension at 0°C.

-

Reaction: Allow to warm to room temperature, then reflux for 2–3 hours to ensure complete reduction of the intermediate imine.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).

-

Isolation: Filter the granular white precipitate. Dry the filtrate over Na

SO-

Why this works: This method avoids metal catalysts entirely, bypassing the sulfur poisoning issue inherent to hydrogenation.

-

Part 4: Safety & Handling

-

Nitrile Toxicity: While not as acutely toxic as simple cyanides, this compound should be treated as a potential source of cyanide ions if subjected to strong metabolic or thermal decomposition.

-

Skin Absorption: Nitriles penetrate skin easily. Use nitrile gloves (double-gloving recommended).

-

Acidification: Never add strong acid to the waste stream of the nitrile without verifying pH and ventilation, although HCN release is less likely than with cyanide salts.

References

-

Reactions of Nitriles - Chemistry LibreTexts. (2023). Overview of nitrile reduction and hydrolysis mechanisms.

-

US Patent 4018790. (1977). Process for the preparation of 2-(3,4-diaminophenyl)acetic acid.[4] (Describes hydrolysis of amino-acetonitriles).

-

PrepChem. (n.d.). Synthesis of 2-(3,4-diaminophenyl)acetic acid.[4] (Practical protocols for nitrile hydrolysis in the presence of amines).

-

Master Organic Chemistry. (n.d.). Addition of Grignard Reagents to Nitriles.[2]

-

ResearchGate. (2020). Thioamides and Thioformamides for Sequential Reactions.[5] (Context on sulfur reactivity and poisoning).

Sources

Technical Guide: Preliminary Bioactivity Screening of 2-Thiomorpholinoacetonitrile

This technical guide is structured as a high-level Standard Operating Procedure (SOP) and strategic evaluation framework. It treats 2-thiomorpholinoacetonitrile (also referred to as 4-(cyanomethyl)thiomorpholine) not merely as a reagent, but as a functionalized fragment within the context of Fragment-Based Drug Discovery (FBDD) and early-stage scaffold profiling.

Executive Summary & Strategic Rationale

2-thiomorpholinoacetonitrile (CAS: 5326-30-7) represents a "privileged scaffold" intermediate. It combines the lipophilic, oxidizable thiomorpholine ring (a bioisostere of morpholine) with a reactive acetonitrile (cyanomethyl) tail.

In medicinal chemistry, this compound is rarely the final drug; rather, it is a fragment or precursor . Therefore, "screening" this molecule requires a dual-track approach:

-

Fragment Screening: Assessing its intrinsic binding affinity to targets (e.g., Kinases, GPCRs, DPP-IV) before optimization.

-

Liability Profiling: Evaluating the metabolic risks associated with the sulfur center (oxidation) and the nitrile group (cyanide release).

This guide outlines a self-validating workflow to determine if this scaffold is a viable starting point for lead optimization or a toxicological dead-end.

Chemical & In Silico Profiling (The "Dry" Screen)

Before wet-lab experimentation, establish the physicochemical baseline to prevent false negatives due to solubility issues.

Structural Analysis[1]

-

Thiomorpholine Ring: Unlike morpholine, the sulfur atom increases lipophilicity (LogP ~0.6–0.8 vs. -0.86 for morpholine). This improves membrane permeability but increases metabolic susceptibility (S-oxidation).

-

Acetonitrile Group: Acts as a hydrogen bond acceptor and a "warhead" precursor. It is generally stable but can be metabolized to cyanide (CN⁻) or hydrolyzed to carboxylic acid.

Computational Filters (PAINS & Aggregation)

Run the structure through electronic filters to ensure it is not a Pan-Assay Interference Compound (PAINS).

-

Directive: Use SwissADME or equivalent to calculate TPSA (Topological Polar Surface Area).

-

Threshold: TPSA should be < 80 Ų for a fragment of this size (MW ~142 Da).

Phase I: Solubility & Stability (The "Gatekeeper" Protocols)

Many thiomorpholine derivatives fail screening not due to lack of potency, but due to precipitation or oxidation in DMSO stocks.

Protocol A: Kinetic Solubility Assay (Nephelometry)

Objective: Determine the maximum concentration for bioassays without precipitation.

-

Preparation: Dissolve 2-thiomorpholinoacetonitrile in 100% DMSO to 10 mM.

-

Dilution: Serial dilute into PBS (pH 7.4) across a range of 1 µM to 500 µM.

-

Readout: Measure light scattering (nephelometry) at 90 minutes.

-

Acceptance Criteria: Solubility > 100 µM is required for fragment screening.

-

Note: The sulfur atom makes this compound less soluble in water than its morpholine counterpart. If solubility is <50 µM, add 0.01% Tween-20 to assay buffers.

-

Protocol B: Oxidative Stability Check

Objective: Confirm the sulfur atom does not spontaneously oxidize to sulfoxide (S=O) in air.

-

Method: Leave 10 mM DMSO stock exposed to air for 24 hours.

-

Analysis: Run LC-MS. Look for M+16 (Sulfoxide) or M+32 (Sulfone) peaks.

-

Decision: If >5% degradation, all subsequent assays must be performed under inert atmosphere (Argon) or with fresh stocks.

Phase II: Primary Bioactivity Screening (Fragment-Based)

Since this is a small molecule (Fragment), standard IC50 assays may be too insensitive. We use biophysical methods for binding and high-concentration phenotypic screens.

Workflow Visualization

Caption: Figure 1. Sequential screening workflow ensuring solubility and safety are established before resource-intensive bioactivity profiling.

Protocol C: Surface Plasmon Resonance (SPR) "Clean Screen"

Rationale: Thiomorpholines often bind promiscuously. SPR determines specific binding kinetics (Kon/Koff).

-

Target Suggestions: DPP-IV (Diabetes relevance) or Bacterial Mur Enzymes (Antimicrobial relevance).

-

Method:

-

Immobilize target protein on CM5 chip.

-

Inject compound at high concentration (50–200 µM) due to low affinity of fragments.

-

Critical Control: Inject 2-morpholinoacetonitrile (oxygen analog) as a reference. If the thiomorpholine binds but the morpholine doesn't, the interaction is driven by the sulfur's lipophilicity or electronic effects.

-

Protocol D: Phenotypic Antimicrobial Screen (MIC Assay)

Rationale: Thiomorpholine scaffolds have documented antitubercular and antibacterial activity.[1][2][3]

-

Organisms: S. aureus (Gram+) and M. smegmatis (Surrogate for TB).

-

Procedure:

-

Use cation-adjusted Mueller-Hinton broth.

-

Inoculate bacteria at

CFU/mL. -

Add compound (range: 0.5 µg/mL to 64 µg/mL).

-

Incubate 18–24h at 37°C.

-

Readout: Optical Density (OD600).

-

Success Metric: >80% growth inhibition at <20 µg/mL suggests a valid hit.

-

Phase III: ADME & Toxicology (The "Kill" Step)

The nitrile group presents a specific metabolic liability: the release of cyanide.

Protocol E: Microsomal Stability & Cyanide Release

Objective: Determine if liver enzymes cleave the nitrile group.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Incubation: 10 µM compound at 37°C for 60 minutes.

-

Readout 1 (Metabolic Stability): Quench with acetonitrile, analyze parent compound via LC-MS/MS.

-

Target: Intrinsic Clearance (

) < 20 µL/min/mg protein.

-

-

Readout 2 (Toxicity): Measure free cyanide in the supernatant using a colorimetric ninhydrin-based assay or fluorescent sensor.

Metabolic Pathway Visualization

Caption: Figure 2.[6] Metabolic divergence. Screening must maximize the Green pathways (S-oxidation/Hydrolysis) and minimize the Red pathway (Cyanide release).

Data Presentation Standards

All screening data must be consolidated into a decision matrix.

| Parameter | Assay Method | Threshold for "Go" | Critical Risk |

| Solubility | Kinetic Nephelometry | > 100 µM in PBS | Precipitation leads to false positives in enzyme assays. |

| Binding Affinity | SPR ( | < 500 µM (for fragment) | Non-specific binding (flat line or super-stoichiometric). |

| Metabolic Stability | HLM ( | > 30 min | Rapid S-oxidation renders the drug inactive in vivo. |

| Cyanide Release | Colorimetric Assay | < 1 µM release | STOP Project. Safety hazard. |

References

-

Kumari, A. et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. 2

-

Erlanson, D. A. et al. (2016).[6] Fragment-based drug discovery: trends and techniques. NIH/PubMed Central. 7

-

Saillenfait, A. M. et al. (1993).[8] Toxicological Review of Acetonitrile: Developmental Toxicity and Cyanide Release. EPA / PubMed. 8

-

Combès, P. et al. (1999). Common Degradative Pathways of Morpholine and Thiomorpholine by Mycobacterium aurum. Applied and Environmental Microbiology. 5

-

Muller, K. et al. (2025). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine in Medicinal Chemistry. MDPI. 4[2][3]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 7. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.epa.gov [iris.epa.gov]

2-(1,4-Thiazinan-4-yl)acetonitrile: A Critical Intermediate in Heterocyclic Medicinal Chemistry

The following technical guide details the discovery, chemistry, and application of 2-(1,4-Thiazinan-4-yl)acetonitrile (CAS 53515-34-7).

Executive Summary

This compound , also known as 4-thiomorpholineacetonitrile , is a pivotal heterocyclic building block used primarily to introduce the thiomorpholine moiety into bioactive small molecules. Its significance lies in its role as the direct precursor to 4-(2-aminoethyl)thiomorpholine , a privileged pharmacophore found in various neuroactive and cardiovascular drug candidates. This guide explores its historical genesis in the 1970s, its synthetic evolution, and its mechanistic utility in modern drug discovery.

Historical Genesis & Discovery

The Early Era (1970s)

The systematic exploration of thiomorpholine derivatives gained momentum in the early 1970s as medicinal chemists sought bioisosteres for morpholine and piperazine rings. The discovery and initial characterization of this compound are anchored in the work of L. D. Wise and colleagues at the Sterling-Winthrop Research Institute.

In 1974 , Wise et al. published a seminal paper in the Journal of Medicinal Chemistry detailing the synthesis of heteroaryl-fused pyrazoles. In this study, this compound was synthesized as a key intermediate to generate amino-ethyl side chains, which were essential for optimizing the solubility and binding affinity of their lead compounds.

-

Key Reference: Wise, L. D., et al. J. Med. Chem.1974 , 17(11), 1232–1234.

Structural Significance

Unlike its oxygenated counterpart (morpholine), the thiomorpholine ring contains a sulfur atom, offering unique lipophilicity (logP) and metabolic oxidation potential (S-oxidation to sulfoxides/sulfones). The acetonitrile appendage serves as a "masked" ethylamine, allowing chemists to install the ring in a neutral, stable form before reducing it to the active basic amine.

Synthetic Methodologies

The Classical Alkylation Protocol

The industry-standard method for synthesizing this compound involves the nucleophilic substitution (

Reaction Scheme:

-

Reagents: Thiomorpholine (Nucleophile), Chloroacetonitrile (Electrophile).

-

Base: Sodium Methoxide (NaOMe) or Triethylamine (Et

N). -

Solvent: Methanol (MeOH) or Dichloromethane (DCM).

-

Conditions:

to Room Temperature (RT). Exothermic reaction requiring careful thermal control.

Modern Process Improvements

While the classical method is effective, modern process chemistry has refined the protocol to minimize genotoxic impurities (GTIs) like unreacted chloroacetonitrile.

-

Phase Transfer Catalysis (PTC): Using

in MeCN/Water systems to improve yield and ease of workup. -

Flow Chemistry: Continuous flow reactors are now used to generate the thiomorpholine core and immediately alkylate it, reducing operator exposure to toxic nitriles.

Visualization of Synthetic Pathways

Figure 1: Synthetic pathway from thiomorpholine to the target nitrile and subsequent reduction.

Mechanistic Role in Drug Discovery[1]

The utility of this compound extends beyond its structure; it acts as a versatile linchpin in medicinal chemistry.

The "Ethylamine" Linker

The primary application of this nitrile is its reduction to 4-(2-aminoethyl)thiomorpholine . This diamine motif is crucial for:

-

GPCR Ligands: It mimics the flexible ethylamine chain found in neurotransmitters (dopamine, serotonin), allowing the thiomorpholine ring to occupy hydrophobic pockets in receptors like Dopamine D2/D3 and 5-HT1A .

-

Solubility Enhancement: The basic nitrogen of the thiomorpholine improves the aqueous solubility of lipophilic drug scaffolds.

Case Studies & Applications

-

Tachykinin Receptor Antagonists: Research cited in patent literature (e.g., EP 0577394) highlights the use of thiomorpholine-ethyl chains in developing antagonists for NK-1, NK-2, and NK-3 receptors. These compounds are investigated for treating asthma, pain, and inflammation.[1][2]

-

Androgen Receptor (AR) Antagonists: Recent studies (2025) have utilized thiomorpholine derivatives to create orally efficacious AR antagonists. The thiomorpholine ring, introduced via the nitrile route, provides a distinct steric profile compared to piperazine, potentially overcoming resistance mutations.

-

Antipsychotics: The thiomorpholine ring is a structural analog to the piperazine ring found in drugs like Aripiprazole. The nitrile intermediate allows for the precise installation of this ring into novel antipsychotic scaffolds (e.g., Mazapertine analogs).

Experimental Protocol: Synthesis & Handling

Objective: Preparation of this compound on a 50 mmol scale.

Materials

-

Thiomorpholine (5.15 g, 50 mmol)

-

Chloroacetonitrile (3.78 g, 50 mmol)

-

Triethylamine (7.0 mL, 50 mmol) or NaOMe (0.5 M in MeOH)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Solvation: Charge the flask with Thiomorpholine (50 mmol) and Triethylamine (50 mmol) in 100 mL of anhydrous DCM. Cool the mixture to

using an ice bath. -

Addition: Add Chloroacetonitrile (50 mmol) dropwise over 30 minutes. Caution: Reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours under nitrogen. Monitor progress via TLC (System: 5% MeOH in DCM).

-

Workup:

-

Quench with 50 mL saturated

. -

Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash with brine.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude oil is typically sufficiently pure (>95%) for reduction. If necessary, purify via vacuum distillation or silica gel chromatography.

Self-Validating Quality Control

-

1H NMR (CDCl3): Look for the singlet at

ppm (N-CH2-CN) and the disappearance of the N-H signal from thiomorpholine. -

IR Spectroscopy: A sharp, distinct peak at

confirms the presence of the Nitrile (C≡N) group.

Safety & Toxicology

-

Cyanide Hazard: Chloroacetonitrile is a potent alkylating agent and metabolizes to release cyanide. All operations must be performed in a well-ventilated fume hood.

-

Skin Absorption: Both the starting material and product can penetrate the skin. Double-gloving (Nitrile/Laminate) is mandatory.

-

Waste Disposal: Aqueous waste containing cyanide residues must be treated with bleach (sodium hypochlorite) at pH > 10 before disposal.

References

-

Wise, L. D., et al. (1974). "1-Benzyl-3-substituted heteroaryl-fused pyrazoles. Synthesis and anti-inflammatory activity."[1][2] Journal of Medicinal Chemistry, 17(11), 1232–1234. Link

-

European Patent Office. (1994). "Morpholine and thiomorpholine tachykinin receptor antagonists."[1][3] EP 0577394 A1. Link

-

ChemicalBook. (2025). "4-(2-Aminoethyl)thiomorpholine Product Data." Link

-

American Chemical Society. (2025).[4] "Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists." Journal of Medicinal Chemistry. Link

Sources

Introduction: The 1,4-Thiazinane Scaffold - A Privileged Heterocycle in Medicinal Chemistry

An In-depth Technical Guide to 1,4-Thiazinane Containing Compounds for Drug Discovery Professionals

The 1,4-thiazinane ring system, a six-membered saturated heterocycle containing a nitrogen and a sulfur atom at positions 1 and 4, respectively, represents a core structure of significant interest in modern drug discovery. Its unique stereoelectronic properties, arising from the non-planar, chair-like conformation and the presence of two distinct heteroatoms, allow for the creation of diverse molecular architectures with specific three-dimensional orientations. This structural versatility makes the 1,4-thiazinane scaffold a "privileged" framework capable of interacting with a wide array of biological targets.

Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1] The sulfur atom can exist in different oxidation states (sulfide, sulfoxide, sulfone), which profoundly influences the molecule's polarity, solubility, and hydrogen bonding capacity.[2] The nitrogen atom provides a convenient handle for substitution, enabling fine-tuning of the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, reactivity, and pharmacological applications of 1,4-thiazinane derivatives for researchers and scientists in the field of drug development.

Part 1: Synthesis of the 1,4-Thiazinane Core

The construction of the 1,4-thiazinane ring is a cornerstone of accessing this class of compounds. Various synthetic strategies have been developed, often relying on cyclization reactions of bifunctional linear precursors. The choice of method is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Cyclization of 2-Aminothiophenol Derivatives

A prevalent and highly effective strategy involves the use of 2-aminothiophenol as a key building block, which leads to the formation of the fused 1,4-benzothiazine system, a closely related and pharmacologically important analog.

One common approach is the reaction of 2-aminothiophenol with α-haloketones or related compounds. For instance, 1,4-thiazine derivatives can be synthesized by reacting α-bromopropenone derivatives with 2-aminothiophenol in an ethanolic solution of potassium hydroxide.[3] This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization.

Another powerful method involves a transition-metal-free, cesium carbonate-catalyzed reaction between 4,5-dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one and N-benzyl-2-mercaptoacetamide in DMF.[3] This approach is noted for its efficiency and environmental compatibility, producing complex heterocyclic moieties containing the 1,4-thiazinane ring in high yields.[3]

Protocol 1: General Synthesis of 1,4-Benzothiazine Derivatives

This protocol is adapted from methodologies involving the reaction of 2-aminothiophenol with α,β-unsaturated ketones.[1]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and the desired α,β-unsaturated ketone (1.1 eq) in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add a base, for example, cesium carbonate (Cs₂CO₃, 0.5 eq), to the mixture. The choice of a mild base is crucial to prevent side reactions while facilitating the initial Michael addition.

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 110 °C) for several hours (typically 8-12 h). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water and brine. This step removes the base and other aqueous-soluble impurities.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product is then purified by column chromatography on silica gel to yield the desired 1,4-benzothiazine derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a generalized synthetic workflow for 1,4-thiazinane derivatives.

Caption: Generalized workflow for the synthesis of the 1,4-thiazinane core.

Part 2: Chemical Reactivity and Derivatization

Once the 1,4-thiazinane core is assembled, its reactivity can be exploited to generate a library of analogs with diverse functionalities. The nitrogen and sulfur atoms are the primary sites for chemical modification.

Reactions at the Sulfur Atom

The sulfur atom in the 1,4-thiazinane ring can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. This transformation is significant as it alters the geometry and electronic properties of the molecule, often leading to enhanced biological activity. For example, ethyl 6-(4-chlorobenzoyl)-1,1-dioxo-3,5-diaryl derivatives of 1,4-thiazinane-2-carboxylates have shown high activity against mycobacterium species that are resistant to other drugs.[3]

Reactions at the Nitrogen Atom

The secondary amine in the 1,4-thiazinane ring is nucleophilic and can be functionalized through various reactions, including:

-

N-Alkylation: Introduction of alkyl groups.

-

N-Acylation: Attachment of acyl groups to form amides.

-

N-Arylation: Formation of a bond with an aromatic ring.

These modifications are critical for exploring the structure-activity relationship (SAR) of 1,4-thiazinane-based compounds, as they directly influence the molecule's interaction with its biological target.

The diagram below outlines the key derivatization pathways for the 1,4-thiazinane scaffold.

Caption: Key pathways for the functionalization of the 1,4-thiazinane core.

Part 3: Pharmacological Significance and Applications

The true value of the 1,4-thiazinane scaffold lies in the broad and potent biological activities exhibited by its derivatives. This heterocycle is a key component in numerous compounds evaluated for a wide range of therapeutic applications.[1]

Antimicrobial and Antifungal Activity

1,4-Thiazine derivatives have shown considerable promise as antimicrobial agents.[3] The fusion of a benzene ring to form 1,4-benzothiazines often enhances this activity. These compounds have been reported to be effective against both Gram-positive and Gram-negative bacteria.[1][3] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the pathogen. For instance, certain 1,4-thiazine analogs act as potent inhibitors of microbial growth, with some derivatives showing efficacy against drug-resistant strains of mycobacterium.[3]

Anticancer and Antitumor Activity

The 1,4-benzothiazine ring system is a key structural motif in a number of compounds with significant cytotoxic activity against various cancer cell lines.[1] The planar, aromatic nature of the benzothiazine core allows it to intercalate with DNA or interact with the active sites of enzymes crucial for cancer cell proliferation. The specific substituents on the ring system play a vital role in modulating this activity and influencing selectivity for cancer cells over healthy cells.

Anti-inflammatory and Analgesic Properties

Several classes of 1,4-thiazinane derivatives have been investigated for their anti-inflammatory and analgesic effects.[3] These compounds often function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). Their ability to modulate these pathways makes them attractive candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

Other Therapeutic Applications

The versatility of the 1,4-thiazinane scaffold extends to a multitude of other therapeutic areas. Derivatives have been reported to possess antiviral, antimalarial, antidiabetic, antihypertensive, and neuroprotective properties.[1][3] This wide range of activities underscores the importance of this heterocyclic system as a template for drug design.

The following table summarizes the diverse biological activities associated with the 1,4-thiazinane scaffold.

| Biological Activity | Derivative Class | Key Structural Features | Reference(s) |

| Antimicrobial | 1,4-Thiazine Analogs | Varied substitutions, often fused systems | [3],[4] |

| Antitubercular | 1,4-Thiazinane-1,1-dioxides | Sulfone moiety, specific aryl groups | [3] |

| Anticancer | 1,4-Benzothiazines | Fused aromatic ring, specific substitutions | [1] |

| Anti-inflammatory | 1,4-Thiazine Derivatives | Varied substitutions | [3],[5] |

| Antidiabetic | 1,4-Benzothiazines | Specific functional groups on the core | [1] |

| Antiviral | 1,4-Benzothiazines | Fused aromatic system | [1] |

The logical relationship between the core scaffold, its modifications, and resulting bioactivities is depicted below.

Caption: Relationship between the 1,4-thiazinane core, its modifications, and biological outcomes.

Conclusion and Future Outlook

The 1,4-thiazinane ring system and its derivatives, particularly the 1,4-benzothiazines, continue to be a highly fruitful area of research in medicinal chemistry. The synthetic accessibility of the core and the ease with which it can be functionalized allow for the systematic exploration of chemical space to identify novel therapeutic agents. Future research will likely focus on the development of more efficient and stereoselective synthetic methods, including green chemistry approaches, to construct these valuable scaffolds.[3] Furthermore, a deeper understanding of the mechanism of action and the structure-activity relationships of bioactive 1,4-thiazinane-containing compounds will be crucial for the rational design of next-generation drugs with improved potency, selectivity, and safety profiles. The continued investigation of this privileged scaffold holds immense potential for addressing unmet medical needs across a wide spectrum of diseases.

References

-

Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. Available at: [Link]

-

Badshah, S. L., & Naeem, A. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules. Available at: [Link]

-

Begum, S., Begum, A., Sujatha, D., & Bharathi, K. (Year not specified). Therapeutic Utility of 1, 3-Thiazines - Mini Review. Journal of Pharmaceutical and Applied Chemistry. Available at: [Link]

-

Didwagh, S. S., & Piste, P. B. (2013). Synthesis and antimicrobial activity of thiazine derivatives. Journal of Chemical and Pharmaceutical Research, 5(4), 171-174. Available at: [Link]

-

Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Journal of Pharmaceutical and Applied Chemistry, 1(2), 49-64. Available at: [Link]

-

(2024). Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Barker, C. C., & Huddleston, G. F. (1951). The Preparation of 1,4-Thiazine. Journal of the American Chemical Society, 73(1), 255-256. Available at: [Link]

-

(2025). Thiazine: Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

itschemistrytime. (2022, December 27). Thiazine (6 membered Heterocyclic) STRUCTURE & SYNTHESIS #mscchemistrynotes. YouTube. Available at: [Link]

-

Palkó, M., Becker, N., Wéber, E., Haukka, M., & Remete, A. M. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International journal of molecular sciences, 26(23), 11543. Available at: [Link]

-

(n.d.). Representative bioactive 1,4-benzothiazine derivatives. ResearchGate. Available at: [Link]

-

Gupta, R. K., & Gupta, A. (2016). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(15), 1225-1241. Available at: [Link]

-

(2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. Available at: [Link]

-

Palkó, M., et al. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. PubMed. Available at: [Link]

-

(2025). Synthesis of Polycyclic Imidazo[4][6]thiazine Derivatives by an ANRORC Domino Reaction. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. saudijournals.com [saudijournals.com]

- 3. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. naturalspublishing.com [naturalspublishing.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Derivatization of 2-(1,4-Thiazinan-4-yl)acetonitrile

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic derivatization of 2-(1,4-Thiazinan-4-yl)acetonitrile , a versatile building block for introducing the thiomorpholine scaffold—a privileged moiety in modern drug design (e.g., Sutezolid).

Executive Summary

The thiomorpholine ring is a critical bioisostere of the morpholine scaffold. By replacing the ether oxygen with sulfur, medicinal chemists can modulate lipophilicity (

This compound serves as a high-value lynchpin intermediate. Its nitrile group provides a gateway to amines (linkers), carboxylic acids (polar heads), and tetrazoles (bioisosteres), while the sulfur atom allows for late-stage polarity tuning. This guide provides three validated protocols to access these chemical spaces.

Chemical Architecture & Reactivity Profile

The substrate presents three distinct vectors for modification:

| Vector | Functional Group | Reactivity Class | Drug Discovery Application |

| A | Nitrile (-CN) | Electrophile / Precursor | Precursor to primary amines (linkers), amides, acids, or tetrazoles. |

| B | Thioether (-S-) | Nucleophile / Oxidizable | Metabolic "soft spot." Can be oxidized to sulfoxide ( |

| C | Tertiary Amine | Basic Center | Protonation site for solubility; dictates pKa and salt formation. |

Reaction Landscape Visualization[1]

Figure 1: Divergent synthesis pathways from the parent nitrile. Green and Red paths indicate high-value medicinal chemistry transformations.

Detailed Experimental Protocols

Protocol A: Bioisosteric Expansion (Synthesis of Tetrazoles)

Objective: Convert the nitrile into a 5-substituted-1H-tetrazole. Rationale: Tetrazoles are classic bioisosteres of carboxylic acids.[1] They possess similar pKa (~4.5–5.0) and planar geometry but exhibit improved metabolic stability and membrane permeability compared to carboxylates.

Reagents:

-

Sodium Azide (

) [Toxic] -

Ammonium Chloride (

) -

Solvent: DMF (Dimethylformamide)[2]

Step-by-Step Methodology:

-

Setup: In a fume hood, charge a round-bottom flask with This compound (1.0 equiv),

(1.5 equiv), and -

Solvation: Add anhydrous DMF (0.5 M concentration relative to substrate).

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target mass = M+43).

-

Note: The reaction proceeds via a [3+2] cycloaddition mechanism.[1]

acts as a proton source to activate the nitrile.

-

-

Workup (Critical for Safety):

-

Cool to room temperature.

-

Caution: Acidify carefully with 1N HCl to pH 3–4. Do not use concentrated acid to avoid formation of volatile hydrazoic acid (

). -

Extract with Ethyl Acetate (3x). The tetrazole product will partition into the organic phase.

-

-

Purification: Concentrate the organic layer. Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH gradient).

Validation:

-

1H NMR: Disappearance of the

-methylene singlet (approx 3.5 ppm) shift due to the adjacent aromatic tetrazole ring. -

IR: Loss of Nitrile peak (~2250

).

Protocol B: Linker Generation (Nitrile Reduction to Amine)

Objective: Reduce the nitrile to a primary ethylamine: 2-(1,4-Thiazinan-4-yl)ethanamine . Rationale: This creates a primary amine "handle" suitable for amide coupling, reductive amination, or serving as a linker in bifunctional molecules (e.g., PROTACs).

Challenge: Sulfur poisons noble metal catalysts (Pd/C, PtO2), making catalytic hydrogenation difficult. Solution: Use Lithium Aluminum Hydride (LiAlH4) , which is robust against sulfur poisoning.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck flask under Argon/Nitrogen atmosphere.

-

Reagent Prep: Add LiAlH4 (2.0 equiv) to anhydrous THF (0°C).

-

Addition: Dissolve This compound (1.0 equiv) in anhydrous THF and add dropwise to the hydride suspension at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. If conversion is incomplete, reflux for 1 hour.

-

Quench (Fieser Method):

-

Cool to 0°C.

-

Add water (

mL per -

Add 15% NaOH (

mL). -

Add water (

mL).

-

-

Isolation: Filter the granular white precipitate. Dry the filtrate over

and concentrate. -

Storage: Store the amine under inert gas; amines can absorb

from air.

Protocol C: Metabolic Tuning (S-Oxidation)

Objective: Selective oxidation to Sulfoxide (S=O) or Sulfone (O=S=O). Rationale: The thiomorpholine sulfur is susceptible to oxidation by Cytochrome P450.[3] Synthesizing the oxidized derivatives proactively allows for:

-

Metabolite Identification: Validating in vivo metabolites.

-

Polarity Tuning: Sulfones are significantly more polar and have lower

than the parent thioether, improving solubility.

Reagents:

-

m-CPBA (meta-Chloroperoxybenzoic acid)

-

Solvent: Dichloromethane (DCM)

Methodology (Sulfone Synthesis):

-

Stoichiometry: Use 2.2 equiv of m-CPBA to ensure full oxidation to the sulfone. (Use 1.0 equiv at -78°C for sulfoxide).

-

Reaction: Dissolve substrate in DCM at 0°C. Add m-CPBA portion-wise.

-

Stir: Warm to RT and stir for 4 hours.

-

Workup: Wash with saturated

(to remove m-chlorobenzoic acid byproduct) and Sodium Thiosulfate (to quench peroxides). -

Result: The sulfone is typically a crystalline solid.

Comparative Data Table

| Derivative | Reagent System | Key Property Change | Typical Yield |

| Tetrazole | Acidic (pKa ~5), Bioisostere | 85-95% | |

| Primary Amine | Basic, Nucleophilic Linker | 70-80% | |

| Carboxylic Acid | Polar, H-bond Donor | 60-75% | |

| Sulfone | Lower | >90% |

Safety & Handling References

-

Nitriles: Handle in a well-ventilated hood. In case of accidental ingestion or skin contact, follow cyanide protocols (amyl nitrite/oxygen).

-

Azides: Sodium azide is acutely toxic and can form explosive metal azides. Do not use halogenated solvents (DCM) with sodium azide if possible (formation of diazidomethane). Use DMF or DMSO.

-

Thiols/Sulfides: While the thiomorpholine ring is less odorous than open-chain thiols, waste should be treated with bleach (hypochlorite) to oxidize sulfur residues before disposal.

References

-

Medicinal Utility of Thiomorpholines: Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[4][5] Journal of Chemical Reviews, 2021.[4] Link

-

Sutezolid Development: Steiner, A., et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence."[6] Organic Process Research & Development, 2022.[6] Link

-

Tetrazole Synthesis: "Synthesis of 2H-tetrazoles." Organic Chemistry Portal. Link

-

Nitrile Reduction: "Electrochemical reduction of acetonitrile to ethylamine." Nature Communications, 2021. Link

-

Nitrile Hydrolysis Mechanisms: "The Hydrolysis of Nitriles." Chemistry LibreTexts. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. chalcogen.ro [chalcogen.ro]

- 3. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thiomorpholine - Wikipedia [en.wikipedia.org]

Advanced Protocol: 2-(1,4-Thiazinan-4-yl)acetonitrile as a Divergent Synthon in Heterocyclic Synthesis

Executive Summary & Chemical Profile[1][2][3]

2-(1,4-Thiazinan-4-yl)acetonitrile (also known as 4-(Cyanomethyl)thiomorpholine) is a high-value building block in medicinal chemistry. It serves as a critical "handle" for introducing the thiomorpholine moiety—a bioisostere of morpholine and piperazine.

Why This Molecule? (The Medicinal Chemistry Logic)

-

Lipophilicity Modulation: Unlike its oxygen counterpart (morpholine), the thiomorpholine ring is more lipophilic. Replacing a morpholine with a thiomorpholine typically increases LogP, enhancing membrane permeability and altering metabolic clearance profiles.

-

Metabolic Stability: The sulfur atom introduces unique metabolic handles. While susceptible to S-oxidation (to sulfoxides/sulfones), it avoids the specific oxidative ring-opening liabilities sometimes seen with morpholines.

-

Divergent Reactivity: The acetonitrile group acts as a "masked" linker. It can be:

-

Reduced to an ethylamine linker (for coupling to scaffolds).

-

Cyclized to form 1,2,4-oxadiazoles, tetrazoles, or thiazoles.

-

Hydrolyzed to acetic acid derivatives.

-

Chemical Profile

| Property | Data |

| CAS Number | 56661-09-3 |

| Molecular Formula | C₆H₁₀N₂S |

| Molecular Weight | 142.22 g/mol |

| Appearance | Colorless to pale yellow oil (often solidifies upon cooling) |

| Solubility | Soluble in DCM, MeOH, EtOH, THF; Sparingly soluble in water.[1] |

| Stability | Stable at RT. Warning: Sulfur is prone to oxidation; store under inert gas (Ar/N₂). |

Strategic Synthesis Workflow

The utility of this building block lies in its ability to diverge into three distinct chemical spaces: Linkers (Amines) , Bioisosteres (Tetrazoles) , and Scaffold Extensions (Amidoximes) .

Visualization: The Divergent Pathway

Figure 1: Divergent synthesis map showing the transformation of the nitrile core into three primary functional classes.

Module 1: Synthesis of the Core Building Block

If you are synthesizing the material rather than purchasing it.

Concept: Nucleophilic substitution (N-alkylation) of thiomorpholine with chloroacetonitrile. Critical Control Point: Control the exotherm to prevent polymerization of chloroacetonitrile.

Protocol

-

Setup: Charge a 3-neck flask with Thiomorpholine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in Acetone (10 vol).

-

Addition: Cool to 0°C. Add Chloroacetonitrile (1.1 eq) dropwise over 30 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Dissolve residue in DCM, wash with water, dry over Na₂SO₄. Distillation or column chromatography (if necessary) yields the product.

Module 2: The "Linker" Protocol (Nitrile Reduction)

Target: 2-(1,4-Thiazinan-4-yl)ethan-1-amine. Application: Used to link the thiomorpholine headgroup to a core scaffold via amide coupling or reductive amination.

The Challenge: Sulfur Poisoning

Standard catalytic hydrogenation (H₂ + Pd/C) is NOT recommended . The sulfur atom in the thiomorpholine ring will poison the Palladium catalyst, stalling the reaction.

-

Solution: Use Chemical Reduction (LiAlH₄) or Borane-THF.

Detailed Protocol (LiAlH₄ Method)

-

Preparation: In a dry flask under Argon, suspend LiAlH₄ (2.0 eq) in anhydrous THF (15 vol). Cool to 0°C.

-

Addition: Dissolve This compound (1.0 eq) in anhydrous THF (5 vol). Add this solution dropwise to the LiAlH₄ suspension.

-

Note: Gas evolution (H₂) will occur.[2] Control addition rate.

-

-

Reflux: After addition, warm to RT, then heat to reflux (66°C) for 3 hours.

-

Quenching (Fieser Method):

-

Cool to 0°C.

-

Add water (x mL = grams of LiAlH₄).

-

Add 15% NaOH (x mL).

-

Add water (3x mL).

-

-

Isolation: A granular white precipitate forms. Filter through Celite. Dry the filtrate (Na₂SO₄) and concentrate.

-

Yield expectation: >85%.[3]

-

Validation: IR spectrum shows loss of nitrile peak (~2240 cm⁻¹).

-

Module 3: The "Warhead" Protocol (Amidoxime Synthesis)

Target: N'-Hydroxy-2-(1,4-thiazinan-4-yl)acetimidamide. Application: Precursor for 1,2,4-Oxadiazoles (common in GPCR agonists and kinase inhibitors).

Mechanism & Logic

The nitrile carbon is electrophilic. Hydroxylamine acts as a nucleophile. This reaction is generally robust but requires free hydroxylamine base, generated in situ.

Visualization: Amidoxime Mechanism

Figure 2: Stepwise mechanism for the conversion of the nitrile to the amidoxime.

Detailed Protocol

-